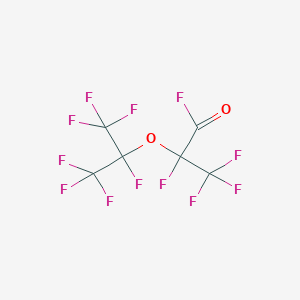
Bis(acryloyloxy)ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(acryloyloxy)ZINC: is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of two acryloyloxy groups attached to a zinc atom. This compound is often used in the synthesis of polymers and other advanced materials due to its reactivity and ability to form cross-linked structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acryloyloxy)ZINC typically involves the reaction of zinc oxide or zinc chloride with acrylic acid or its derivatives. The process can be summarized as follows:
-
Reaction with Zinc Oxide
Reactants: Zinc oxide (ZnO) and acrylic acid (CH₂=CHCOOH).
Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent unwanted side reactions. The mixture is heated to a temperature range of 60-80°C.
:Equation: ZnO+2CH2=CHCOOH→Zn(OCOCH=CH2)2+H2O
-
Reaction with Zinc Chloride
Reactants: Zinc chloride (ZnCl₂) and sodium acrylate (CH₂=CHCOONa).
Conditions: This reaction is typically performed in an aqueous medium at room temperature.
:Equation: ZnCl2+2CH2=CHCOONa→Zn(OCOCH=CH2)2+2NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous monitoring: To ensure the reaction conditions are maintained for optimal yield.
Purification steps: Such as filtration and distillation to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
-
Polymerization
Reagents: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Conditions: Typically carried out at elevated temperatures (50-70°C) or under UV light.
Products: Cross-linked polymers with enhanced mechanical properties.
-
Substitution Reactions
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Mild conditions, often at room temperature.
-
Coordination Reactions
Reagents: Ligands like phosphines or amines.
Conditions: Carried out in solution, often at room temperature.
Products: Coordination complexes with unique properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
Polymer Science: Used as a cross-linking agent in the synthesis of high-performance polymers.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology
Bioconjugation: Utilized in the modification of biomolecules for improved stability and functionality.
Drug Delivery: Explored as a component in drug delivery systems for controlled release.
Medicine
Medical Devices: Incorporated into coatings for medical devices to improve biocompatibility and reduce infection rates.
Tissue Engineering: Used in the development of scaffolds for tissue regeneration.
Industry
Coatings: Applied in the formulation of durable and resistant coatings for various surfaces.
Adhesives: Used in the production of high-strength adhesives for industrial applications.
Wirkmechanismus
The mechanism by which Bis(acryloyloxy)ZINC exerts its effects is primarily through its ability to form cross-linked structures. The acryloyloxy groups undergo polymerization, leading to the formation of a three-dimensional network. This network imparts enhanced mechanical properties and stability to the resulting materials. Additionally, the zinc atom can coordinate with various ligands, influencing the reactivity and properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(methacryloyloxy)ZINC: Similar in structure but with methacryloyloxy groups instead of acryloyloxy groups.
Bis(acryloyloxy)CALCIUM: Contains calcium instead of zinc, leading to different reactivity and properties.
Bis(acryloyloxy)MAGNESIUM: Magnesium-based compound with similar applications but different coordination chemistry.
Uniqueness
Reactivity: Bis(acryloyloxy)ZINC exhibits unique reactivity due to the presence of zinc, which can form stable coordination complexes.
Applications: Its ability to form cross-linked polymers makes it particularly valuable in polymer science and materials engineering.
Stability: The zinc atom provides enhanced stability to the compound, making it suitable for various industrial applications.
Eigenschaften
Molekularformel |
C6H8O4Zn |
|---|---|
Molekulargewicht |
209.5 g/mol |
IUPAC-Name |
prop-2-enoic acid;zinc |
InChI |
InChI=1S/2C3H4O2.Zn/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5); |
InChI-Schlüssel |
GBKZJILFFUGBQT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)O.C=CC(=O)O.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


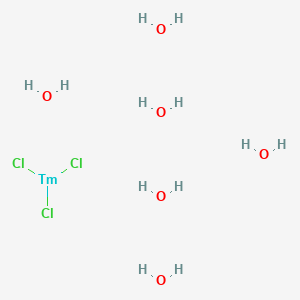
![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)
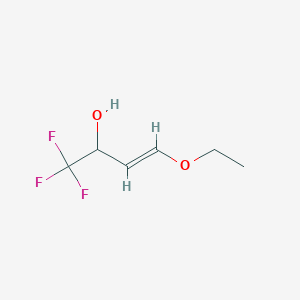
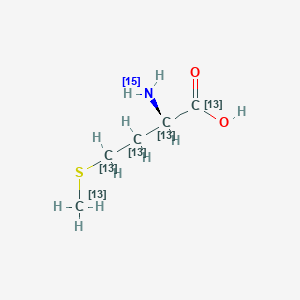
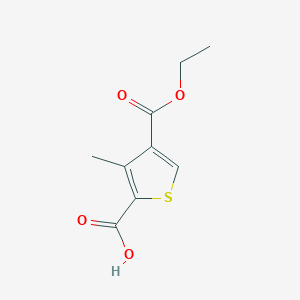
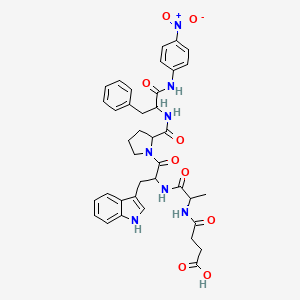
![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)

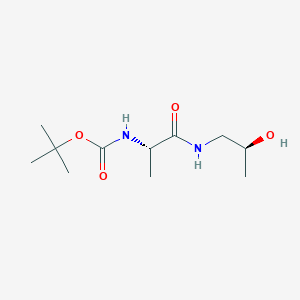
![(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)
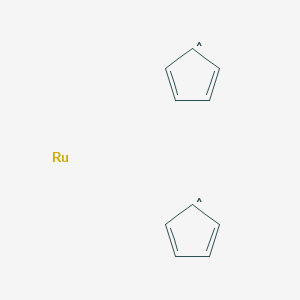
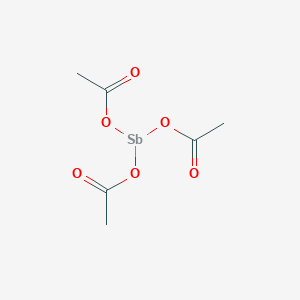
![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)
